Rabeprazole is a prominent antiulcer medication classified as a proton pump inhibitor (PPI), which has been extensively studied for its efficacy in treating various acid-related diseases. The drug operates by inhibiting the gastric H+,K+-ATPase enzyme, effectively reducing gastric acid secretion and providing relief from conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome234.
Clinically, rabeprazole has been shown to be effective in the treatment of gastric and duodenal ulcers, GERD, and conditions requiring a reduction in gastric acid secretion. It has been observed that a once-daily dose of 20 mg can significantly decrease intragastric acidity, providing therapeutic benefits from the first day of dosing. This is particularly relevant in the management of peptic ulcer disease and GERD, where rapid symptom relief is desirable34.
Rabeprazole's degradation products have been studied under stressed conditions, revealing the formation of several degradation products (R1–R10). Notably, major degradation products such as R3, R4, and R7 have been isolated and found to exhibit significant in vitro toxicity, with more than 50% cell inhibition at concentrations less than 1 μM on HepG2 and PANC-1 cell lines. These findings highlight the importance of understanding the degradation behavior of rabeprazole and ensuring the stability of the drug during storage and administration to minimize potential toxic effects1.
Rabeprazole also exhibits in vitro antibacterial activity against Helicobacter pylori, a bacterium implicated in the pathogenesis of peptic ulcers and gastric cancer. It has been found to have greater activity against H. pylori than other PPIs, such as lansoprazole or omeprazole. This antibacterial property, along with its ability to inhibit bacterial urease activity and bind to bacterial molecules, positions rabeprazole as a potential candidate in the eradication therapy of H. pylori infections3.
The pharmacokinetic profile of rabeprazole is altered in the elderly and patients with stable compensated chronic cirrhosis, although these changes do not necessitate dosage adjustments or result in clinically significant adverse events. This suggests that rabeprazole can be safely used in these special patient populations, with caution advised in cases of severe liver disease2.
The synthesis of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole involves several chemical reactions that modify the Rabeprazole structure. Key steps in the synthesis include:
A detailed procedure may involve:
The molecular structure of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole can be described as follows:
The structure includes:
The specific arrangement of atoms allows for interaction with the proton pump in gastric parietal cells, crucial for its therapeutic action .
4-Desmethoxypropoxyl-4-methoxy Rabeprazole participates in several chemical reactions:
These reactions are critical for understanding how the compound behaves in both synthetic chemistry and biological contexts.
The mechanism of action of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole primarily involves:
Research indicates that the compound may have enhanced activity compared to its parent compound due to structural modifications that improve binding affinity to the target enzyme.
The physical and chemical properties of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole include:
These properties are essential for determining suitable formulations for pharmaceutical applications.
4-Desmethoxypropoxyl-4-methoxy Rabeprazole has several scientific applications:
This compound exemplifies ongoing efforts to enhance drug performance through structural modifications, reflecting broader trends in pharmaceutical innovation.
4-Desmethoxypropoxyl-4-methoxy Rabeprazole (Chemical Abstracts Service Registry Number 102804-77-3) possesses the systematic chemical name 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, reflecting its distinct bifunctional heterocyclic architecture. Its molecular formula, C15H15N3O2S, corresponds to a precise molecular weight of 301.36 g/mol, with a high-resolution mass spectrometry-confirmed accurate mass of 301.0885 [5] [8] [9].
The compound features a benzimidazole moiety linked via a sulfinyl bridge (-S(=O)-) to a 4-methoxy-3-methylpyridine ring. This configuration distinguishes it from the parent drug Rabeprazole, which contains a 4-(3-methoxypropoxy) group instead of the simpler methoxy substituent at the pyridine C4 position. The molecule exhibits stereochemical complexity due to the chiral sulfinyl sulfur atom, though it is typically characterized as a racemate in analytical standards [5] [9].
Key structural identifiers include:
Physicochemical properties include a melting point range of 141-143°C (with decomposition observed), hygroscopic behavior requiring inert atmosphere storage, and limited solubility profiles—displaying slight solubility in dimethyl sulfoxide and methanol while remaining insoluble in aqueous solutions at physiological pH [5] [8].
Table 1: Comprehensive Chemical Identification
Parameter | Specification |
---|---|
CAS Registry Number | 102804-77-3 |
Molecular Formula | C15H15N3O2S |
Exact Mass | 301.0885 |
United States Pharmacopeia Designation | Rabeprazole Related Compound F |
European Pharmacopoeia Designation | Rabeprazole Impurity E |
XLogP3 | 1.8 (Predicted) |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Within Rabeprazole's synthetic pathway, 4-Desmethoxypropoxyl-4-methoxy Rabeprazole arises predominantly through incomplete etherification or demethylation reactions at the pyridine ring's C4 position. This structural deviation occurs when the intended propoxyl chain installation is compromised, resulting in retention of the methoxy group instead of the target 4-(3-methoxypropoxy) substituent. Consequently, this compound is formally designated as Rabeprazole EP Impurity E and Rabeprazole USP Related Compound F in pharmacopeial monographs, establishing its standardized identity across regulatory frameworks [2] [4] [7].
The impurity's formation mechanisms are intrinsically linked to specific synthetic stages:
Analytically, this impurity exhibits distinct chromatographic behavior detectable via reversed-phase high-performance liquid chromatography (HPLC) systems employing ultraviolet detection. Current analytical methodologies specify acceptable thresholds below 0.15% relative to Rabeprazole in active pharmaceutical ingredient batches, necessitating detection capabilities at parts-per-million levels. The compound's ultraviolet spectrum shows characteristic absorption maxima at approximately 205 nm, 230 nm, and 290 nm, facilitating its selective identification in complex matrices [3] [5] [8].
Table 2: Impurity Specifications in Pharmacopeial Standards
Characteristic | Specification |
---|---|
Pharmacopeial Status | European Pharmacopoeia: Rabeprazole Impurity E |
United States Pharmacopeia: Related Compound F | |
Structural Relationship | Positional isomer (methoxy vs. methoxypropoxy) |
Typical Retention Time (RP-HPLC) | ~8.2 minutes (method-dependent) |
Analytical Detection Method | HPLC-UV (≥95% purity for reference standards) |
Acceptable Limit in API | ≤0.15% (unless otherwise justified) |
The control of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole exemplifies the critical importance of process-related impurity management in pharmaceutical manufacturing. Regulatory frameworks worldwide, including the International Council for Harmonisation guidelines ICH Q3A(R2) and Q3B(R2), mandate strict identification, quantification, and reporting thresholds for impurities present above 0.10% in new drug substances. Consequently, this compound features prominently in Rabeprazole's regulatory submission packages, where comprehensive impurity fate and tolerance studies must demonstrate its control within safety-established limits [4] [6] [10].
Pharmaceutical quality control laboratories utilize highly purified reference standards (>95% purity by HPLC) of this impurity for:
Reference materials must meet stringent certificate of analysis requirements, including chromatographic purity verification, moisture content determination, and identity confirmation via infrared spectroscopy or mass spectrometry. These standards require specialized storage at -20°C under inert conditions to prevent degradation, reflecting the compound's inherent chemical sensitivity [2] [5] [6].
Regulatory compliance necessitates comprehensive documentation of:
The global harmonization of impurity standards is evidenced by identical specifications across international pharmacopeias, with the European Pharmacopoeia, United States Pharmacopeia, and Japanese Pharmacopoeia all recognizing this compound under consistent nomenclature and control thresholds. This harmonization facilitates pharmaceutical manufacturers' compliance in multinational markets while ensuring uniform product quality for patients worldwide [4] [6] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7